molecular formula C31H52O3 B1256375 Karavilagenin B

Karavilagenin B

货号: B1256375
分子量: 472.7 g/mol
InChI 键: DOXNRZCBQJYCBO-SRZVJSNHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Karavilagenin B is a natural product found in Momordica charantia with data available.

科学研究应用

Antimalarial Applications

Karavilagenin B has demonstrated significant antimalarial properties, particularly against the malaria parasite Plasmodium falciparum.

  • Activity Profile : Studies indicate that derivatives of karavilagenin, including semi-synthetic forms, exhibit low median inhibitory concentrations (IC50) against various strains of P. falciparum. For instance, karavoate B showed an IC50 value significantly lower than that of the natural compound, indicating enhanced efficacy in suppressing parasitemia in vivo when administered orally or subcutaneously .
  • Mechanism of Action : The antimalarial activity is attributed to structural modifications that enhance the compound's interaction with biological targets within the parasite. The presence of hydroxyl groups at specific positions is crucial for this activity .

Anticancer Applications

This compound has also been investigated for its potential in cancer therapy.

  • Selectivity and Efficacy : In vitro studies have shown that this compound exhibits selective antiproliferative effects against multidrug-resistant cancer cell lines. For example, it has been noted to modulate P-glycoprotein activity, which is often implicated in drug resistance .
  • Combination Therapy : The compound has been evaluated in combination with conventional chemotherapeutic agents like doxorubicin. Results suggest a synergistic effect that enhances the efficacy of these drugs while potentially reducing their toxicity .

Antimicrobial Applications

The antimicrobial properties of this compound extend to various bacterial strains.

  • Inhibition of Efflux Pumps : Research indicates that this compound can inhibit the activity of efflux pumps in methicillin-resistant Staphylococcus aureus (MRSA), thereby increasing the intracellular accumulation of antibiotics like ethidium bromide. This suggests a potential role in overcoming antibiotic resistance .
  • Broader Antimicrobial Activity : Beyond its effects on MRSA, this compound has shown antibacterial properties against other pathogens, making it a candidate for further exploration as a natural antimicrobial agent .

Summary Table of Applications

Application AreaCompoundActivityReference
AntimalarialThis compoundIC50 < 9 μM against P. falciparum
AnticancerThis compoundSelective antiproliferative activity; P-glycoprotein modulation
AntimicrobialThis compoundInhibition of MRSA efflux pumps

Case Studies

  • Antimalarial Efficacy : In a study evaluating various derivatives for their antimalarial activity, karavoate B was found to achieve a maximal suppression of parasitemia at doses significantly lower than those required for traditional treatments like chloroquine .
  • Cancer Cell Line Studies : A flow cytometry analysis demonstrated that this compound effectively reversed multidrug resistance in human lymphoma cells transfected with the MDR1 gene, suggesting its potential as an adjunct therapy in cancer treatment .
  • Antimicrobial Resistance : A recent investigation highlighted the ability of this compound to enhance the efficacy of existing antibiotics against resistant bacterial strains, providing insights into its application in tackling antibiotic resistance .

属性

分子式

C31H52O3

分子量

472.7 g/mol

IUPAC 名称

(3S,7S,8R,9S,10S,13R,14S,17R)-17-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7-methoxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C31H52O3/c1-20(11-10-15-27(2,3)33)21-14-16-31(8)26-24(34-9)19-23-22(12-13-25(32)28(23,4)5)29(26,6)17-18-30(21,31)7/h10,15,19-22,24-26,32-33H,11-14,16-18H2,1-9H3/b15-10+/t20-,21-,22-,24+,25+,26-,29+,30-,31+/m1/s1

InChI 键

DOXNRZCBQJYCBO-SRZVJSNHSA-N

手性 SMILES

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)OC)C)C)C

规范 SMILES

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)OC)C)C)C

同义词

karavilagenin B

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Karavilagenin B
Reactant of Route 2
Karavilagenin B
Reactant of Route 3
Karavilagenin B
Reactant of Route 4
Karavilagenin B
Reactant of Route 5
Karavilagenin B
Reactant of Route 6
Karavilagenin B

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。